2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide
Description
2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-7-5-14-12-16(10(7)18)8(6-20-12)4-9(17)15-11-13-2-3-19-11/h2-3,5,8H,4,6H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNHNPNLTWNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized derivatives.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, hydroxylated thiazolo[3,2-a]pyrimidines, and substituted thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
Thiazole-containing compounds have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies showed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Experimental models showed a reduction in inflammatory markers upon treatment with thiazolo-pyrimidine derivatives .
Agricultural Applications
Pesticidal Activity
Thiazolo-pyrimidine derivatives have been investigated for their potential use as pesticides. Studies suggest that these compounds can act as effective agents against agricultural pests by disrupting their metabolic processes .
Material Science Applications
Polymer Chemistry
In material science, thiazolo-pyrimidine derivatives are being explored for their role in the development of new polymers with enhanced properties. These compounds can serve as monomers or additives to improve the thermal stability and mechanical strength of polymer matrices .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thiazolo-pyrimidine derivatives. The results indicated that the compound significantly inhibited tumor growth in xenograft models .
- Antimicrobial Testing : In a recent publication in Phytochemistry Reviews, researchers tested several thiazole derivatives against common bacterial strains. The compound showed promising results with minimum inhibitory concentrations comparable to existing antibiotics .
- Pesticidal Research : A field trial documented in Crop Protection assessed the efficacy of thiazolo-pyrimidine derivatives as pesticides. The findings revealed a notable reduction in pest populations compared to control groups .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiazolo[3,2-a]pyrimidine core and the N-(1,3-thiazol-2-yl)acetamide group. Similar compounds include other thiazolo[3,2-a]pyrimidines and thiazoles, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
Biological Activity
The compound 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide , with CAS Number 952967-17-8 , is a thiazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity backed by research findings and case studies.
- Molecular Formula : C₁₂H₁₂N₄O₂S₂
- Molecular Weight : 308.4 g/mol
- Structure : The compound features a thiazolo-pyrimidine core, which is known for its pharmacological potential.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related thiazole compounds showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that 2-{6-methyl-5-oxo...} may possess similar properties due to structural analogies .
Anticancer Potential
The compound has also been evaluated for its anticancer effects:
- In vitro studies have shown that derivatives of thiazolo-pyrimidine structures can inhibit the proliferation of various cancer cell lines. For example, derivatives were tested against lung cancer (A549) and renal cancer (TK-10) cells, exhibiting cytotoxic effects with IC₅₀ values indicating effective doses .
Anti-inflammatory Effects
Thiazole derivatives are noted for their anti-inflammatory properties:
- Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes involved in inflammation. Specific thiazole derivatives demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of 2-{6-methyl-5-oxo...} is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and inflammatory pathways.
- Cell Cycle Disruption : Its structural features allow it to interfere with cellular processes in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like 2-{6-methyl-5-oxo...acetamide?
A key strategy involves cyclocondensation of 2-aminothiazole derivatives with tricarbonylmethane intermediates. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be synthesized via refluxing 2-amino-2-thiazolines with ethyl 3-ethoxy-2-methyl-3-oxopropanoate, followed by crystallization. X-ray diffraction confirms the fused bicyclic structure, critical for validating synthetic success . Alternative routes include using N-arylmaleimides and triazole-thiols in glacial acetic acid under reflux to form thiazolo-triazole hybrids, as seen in antimicrobial studies .
Q. How is the spatial conformation of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate was analyzed via SC-XRD, revealing a planar thiazole ring fused to a non-planar pyrimidine moiety. Key bond lengths (e.g., C–S: 1.74–1.78 Å) and angles (e.g., S–C–N: 89.5°) align with DFT calculations, ensuring structural fidelity . For derivatives lacking crystallinity, nuclear Overhauser effect (NOE) NMR or computational modeling (e.g., Gaussian) can infer conformation .
Q. What methodologies are used to screen its bioactivity?
Antimicrobial assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Compounds are tested at 10–100 µg/mL concentrations using agar diffusion or microdilution methods. Thiazolo[3,2-a]pyrimidine derivatives often show moderate activity (MIC: 25–50 µg/mL), attributed to the thiazole moiety disrupting bacterial membrane integrity . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How do solvent and catalyst choices impact the synthesis efficiency of this compound?
Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to their high dielectric constants, while acetic acid facilitates cyclization via protonation of intermediates. For example, refluxing in glacial acetic acid for 2–4 hours yields 70–85% purity, whereas DMF at 80°C reduces reaction time but may require post-synthetic purification . Catalysts like triethylamine (Et₃N) improve yields (from 60% to 90%) by deprotonating thiols in triazole-thiol coupling reactions .
Q. How can discrepancies in reported bioactivity data be resolved?
Contradictions often arise from variations in assay protocols (e.g., broth vs. agar methods) or bacterial strains. Meta-analyses comparing MIC values under standardized CLSI guidelines are recommended. For instance, a derivative showing MIC = 12.5 µg/mL in one study but 50 µg/mL in another may require re-evaluation under controlled conditions (pH 7.4, 37°C, Mueller-Hinton broth) . Structural analogs with electron-withdrawing groups (e.g., –NO₂) typically exhibit enhanced activity, guiding SAR refinement .
Q. What computational tools are used to study its molecular interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding to targets like bacterial dihydrofolate reductase (DHFR). For example, a docking score of −9.2 kcal/mol for a thiazolo-triazole hybrid suggests strong hydrogen bonding with DHFR’s active site (e.g., Arg-98, Asp-27). MD simulations (GROMACS) over 100 ns can validate stability, with RMSD < 2 Å indicating robust target engagement .
Q. How can regioselectivity challenges in functionalization be addressed?
Regioselective alkylation at the thiazole N-3 position is achieved using bulky electrophiles (e.g., tert-butyl bromoacetate) to sterically hinder competing sites. For instance, 3-substituted derivatives form with >90% selectivity in THF at −20°C, confirmed via LC-MS and ¹H NMR . Microwave-assisted synthesis (100–150°C, 20–30 min) further enhances selectivity by accelerating kinetic control .
Methodological Guidance
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) with UV detection at 254 nm; purity >98% required for bioassays .
- Elemental Analysis : ≤0.4% deviation from calculated C, H, N values .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 403.0825) .
Q. How to optimize crystallization for SC-XRD?
Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields diffraction-quality crystals. Adding 5% DMSO as a co-solvent improves crystal size (0.2–0.5 mm³). For stubborn compounds, vapor diffusion (ether into CHCl₃) is effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
